

Theoretical Properties of Protocatechuonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,4-Dihydroxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Protocatechuonitrile, also known as **3,4-dihydroxybenzonitrile**, is a phenolic compound belonging to the nitrile family. Its structure, featuring a catechol ring system and a nitrile functional group, suggests a potential for a range of chemical and biological activities. This technical guide provides a comprehensive overview of the theoretical properties of Protocatechuonitrile, drawing from available physicochemical data, spectroscopic information, and computational predictions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the molecule's characteristics and potential applications.

Physicochemical Properties

The fundamental physicochemical properties of Protocatechuonitrile are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₇ H ₅ NO ₂	--INVALID-LINK--[1]
Molecular Weight	135.12 g/mol	--INVALID-LINK--[1]
Melting Point	155-159 °C	--INVALID-LINK--
Boiling Point (Predicted)	334.8 °C	--INVALID-LINK--
Flash Point (Predicted)	156.3 °C	--INVALID-LINK--[2]
Purity	Min. 95% - 97%	--INVALID-LINK--[3], --INVALID-LINK--[4]
Appearance	White to off-white powder/crystals	--INVALID-LINK--[3]
SMILES	<chem>N#Cc1ccc(O)c(O)c1</chem>	--INVALID-LINK--[3]
InChI Key	NUWHYWYSMAPBHK-UHFFFAOYSA-N	--INVALID-LINK--

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and characterization of a compound. While comprehensive experimental data for Protocatechuonitrile is limited in publicly accessible databases, information for the core structure and related compounds provides valuable insights.

Infrared (IR) Spectroscopy

The IR spectrum of Protocatechuonitrile (**3,4-Dihydroxybenzonitrile**) exhibits characteristic absorption bands corresponding to its functional groups. A notable feature is the presence of a nitrile (C≡N) stretching vibration. The spectrum also shows absorptions for the O-H and C-O bonds of the phenolic hydroxyl groups and the C=C bonds of the aromatic ring. The IR spectrum has been recorded using the KBr pellet technique.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR spectra for Protocatechuonitrile were not readily available in the searched databases. The following data is for the closely related compound, Protocatechuic acid (3,4-Dihydroxybenzoic acid), and is provided for reference. The chemical shifts for Protocatechuonitrile may differ due to the electronic effects of the nitrile group.

^1H NMR (in CD_3OD , 500 MHz): The proton NMR spectrum of 3,4-Dihydroxybenzoic acid shows three signals in the aromatic region, corresponding to the three protons on the benzene ring.[5]

^{13}C NMR (in CD_3OD , 125 MHz): The carbon NMR spectrum of 3,4-Dihydroxybenzoic acid displays signals for the seven distinct carbon atoms in the molecule, including the carboxyl carbon and the six carbons of the aromatic ring.[5]

UV-Vis Spectroscopy

Disclaimer: An experimental UV-Vis spectrum for Protocatechuonitrile was not found in the searched databases. The following information is for the related compound, Protocatechuic acid (3,4-Dihydroxybenzoic acid).

The UV-Vis spectrum of protocatechuic acid in an acidic mobile phase shows absorption maxima at approximately 206 nm, 218 nm, and 294 nm.[6] These absorptions are characteristic of the electronic transitions within the phenolic chromophore.

Theoretical and Computational Studies

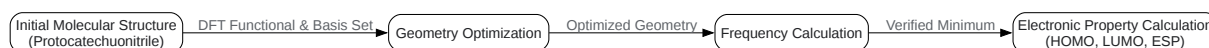
Computational chemistry provides a powerful avenue for investigating the theoretical properties of molecules, offering insights into their electronic structure, reactivity, and potential biological interactions.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A typical DFT study of Protocatechuonitrile would involve the following workflow:

- **Geometry Optimization:** The 3D structure of the molecule is optimized to find its lowest energy conformation.

- **Frequency Calculation:** Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.
- **Electronic Property Calculation:** Various electronic properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, are calculated to understand the molecule's reactivity and intermolecular interactions.



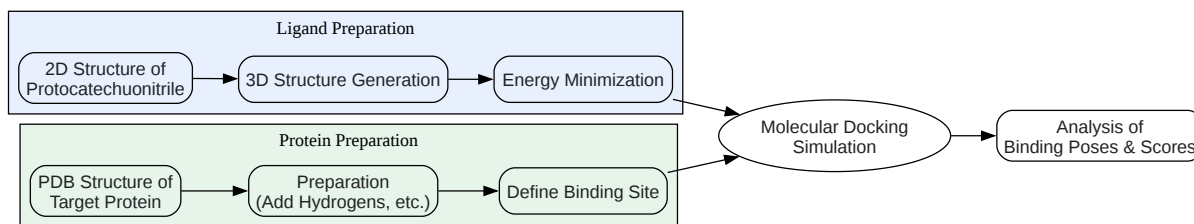
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A simplified workflow for a typical DFT study.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (like Protocatechuonitrile) to the binding site of a target protein. This can help in identifying potential biological targets and understanding the mechanism of action.[8] A general workflow for a molecular docking study is as follows:

- **Preparation of the Ligand:** The 3D structure of Protocatechuonitrile is prepared, including the assignment of charges and protonation states.
- **Preparation of the Protein Target:** The 3D structure of the target protein is obtained from a database (e.g., Protein Data Bank) and prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
- **Docking Simulation:** The ligand is docked into the protein's binding site using a scoring function to evaluate different binding poses.
- **Analysis of Results:** The predicted binding poses and scores are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.



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A general workflow for a molecular docking study.

Predicted ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. In silico tools can provide early predictions of these properties.^{[9][10]} The following table summarizes the predicted ADMET properties of Protocatechuonitrile using a computational model.

Disclaimer: These values are computationally predicted and should be confirmed by experimental studies.

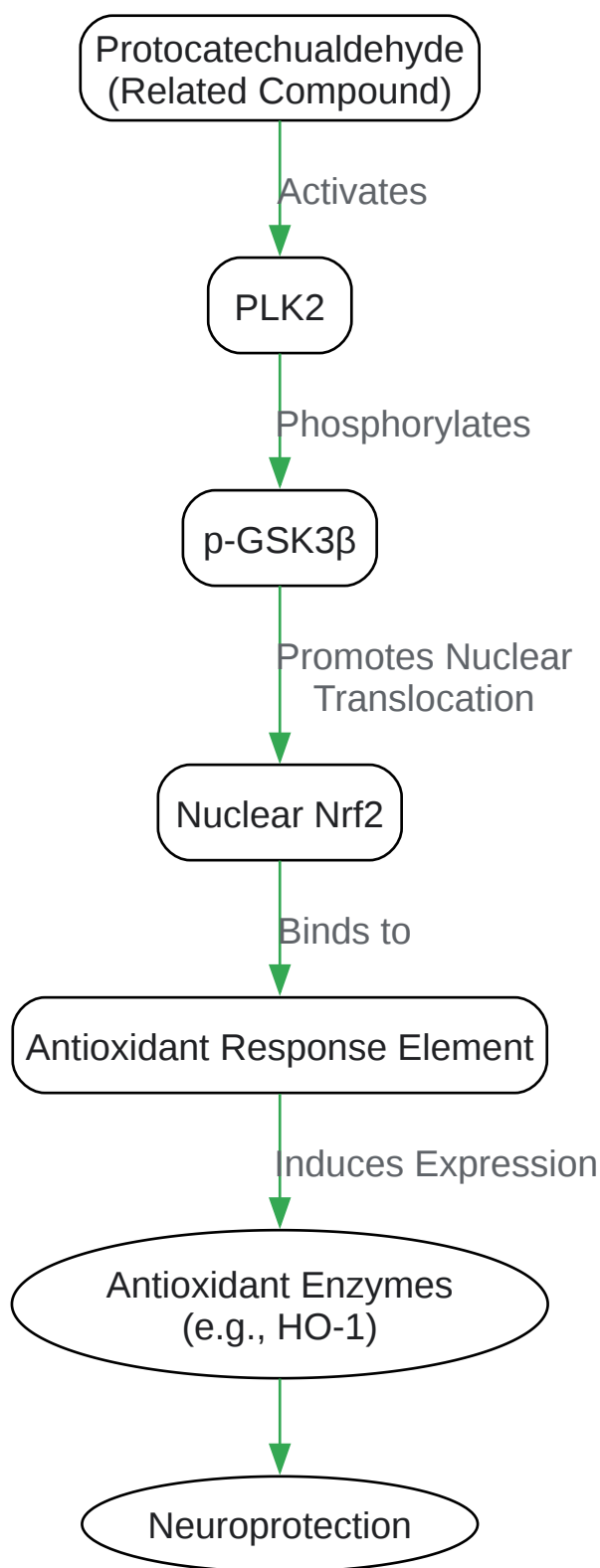
ADMET Property	Predicted Value/Classification
Human Intestinal Absorption	Good
Blood-Brain Barrier (BBB) Permeability	Low
CYP450 2D6 Substrate	No
CYP450 3A4 Substrate	No
CYP450 1A2 Inhibitor	Yes
CYP450 2C9 Inhibitor	Yes
CYP450 2D6 Inhibitor	No
CYP450 2C19 Inhibitor	Yes
CYP450 3A4 Inhibitor	No
Human Ether-a-go-go-Related Gene (hERG) Inhibition	Low risk
Ames Mutagenicity	Non-mutagen
Carcinogenicity	Non-carcinogen
Acute Oral Toxicity (LD ₅₀)	Category III (Slightly toxic)

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activities of Protocatechuonitrile are limited, the activities of the structurally similar compounds, protocatechuic acid and protocatechualdehyde, suggest potential therapeutic applications. These compounds have been reported to possess antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Neuroprotective Effects of a Related Compound: Protocatechualdehyde

Studies on protocatechualdehyde have shown neuroprotective effects in models of Parkinson's disease. The proposed mechanism involves the activation of the PLK2/p-GSK3 β /Nrf2 signaling pathway, which leads to the mitigation of mitochondrial dysfunction and oxidative stress.[\[14\]](#)



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Proposed neuroprotective signaling pathway of protocatchualdehyde.

Representative Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of a compound, such as Protocatechuonitrile, by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

- Protocatechuonitrile
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
- Preparation of sample and control solutions:
 - Prepare a stock solution of Protocatechuonitrile in methanol.
 - Prepare a series of dilutions of the Protocatechuonitrile stock solution to obtain a range of concentrations to be tested.
 - Prepare a similar series of dilutions for the ascorbic acid positive control.
- Assay:
 - In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

- Add an equal volume of the different concentrations of the Protocatechuonitrile solutions, ascorbic acid solutions, or methanol (as a blank) to the wells.
- Mix the contents of the wells gently.
- Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
 - % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$
 - Where A_{control} is the absorbance of the DPPH solution with methanol, and A_{sample} is the absorbance of the DPPH solution with the test compound.
- Data Analysis: Plot the percentage of scavenging activity against the concentration of Protocatechuonitrile and ascorbic acid to determine the IC_{50} value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

Protocatechuonitrile is a compound with a chemical structure that suggests a range of interesting theoretical and potential biological properties. While experimental data specifically for this nitrile are not as abundant as for its acid and aldehyde analogs, this guide has compiled the available physicochemical and spectroscopic information and provided a framework for its further investigation through computational and experimental methods. The predicted ADMET profile suggests reasonable drug-like properties, warranting further exploration of its potential as a therapeutic agent. The biological activities of related compounds, particularly in the areas of cancer and neuroprotection, provide a strong rationale for future studies on Protocatechuonitrile to elucidate its specific mechanisms of action and therapeutic potential.

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